![molecular formula C16H13NO4S B2889153 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide CAS No. 1448058-24-9](/img/structure/B2889153.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide
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Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H13NO4S and its molecular weight is 315.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
Similar compounds have shown to inhibit vegfr1 , suggesting that this compound might interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.
Biochemical Pathways
Given its potential inhibition of vegfr1 , it can be inferred that it may affect angiogenesis and vasculogenesis pathways. These pathways are critical for the growth and development of new blood vessels, which are essential for tumor growth and metastasis.
Result of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines . Therefore, it can be inferred that this compound might also exhibit anti-cancer properties by inhibiting the growth of cancer cells.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a but-2-yn-1-yl chain and a thiophene ring, which contributes to its diverse chemical properties. The molecular formula is C20H16N2O5 with a molecular weight of approximately 364.4 g/mol. This structural diversity is believed to enhance its interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C20H16N2O5 |
Molecular Weight | 364.4 g/mol |
CAS Number | 1448051-73-7 |
The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit key enzymes involved in metabolic pathways, such as α-amylase, which is crucial for carbohydrate metabolism .
- Receptor Interaction : The benzo[d][1,3]dioxole moiety can engage in π–π interactions with aromatic residues in protein targets, enhancing binding affinity.
Biological Activity
Research has demonstrated that derivatives of compounds similar to this compound exhibit significant biological activities:
Antidiabetic Activity
A study on benzodioxole derivatives showed that certain compounds could effectively inhibit α-amylase with IC50 values ranging from 0.68 µM to 0.85 µM while exhibiting minimal cytotoxicity towards normal cells (IC50 > 150 µM) . This suggests a potential for developing antidiabetic medications.
Anticancer Activity
In vitro evaluations have indicated that related compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values between 26 µM and 65 µM. These findings highlight the potential of these compounds as anticancer agents .
Case Study 1: Antidiabetic Effects
In an in vivo study involving streptozotocin-induced diabetic mice, administration of a related benzodioxole derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses. This underscores the compound's potential therapeutic effects in managing diabetes .
Case Study 2: Cytotoxicity Assessment
Research assessing the cytotoxic effects of benzodioxole derivatives on cancer cell lines revealed that specific modifications to the structure could enhance efficacy while maintaining safety profiles in non-cancerous cells .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Functional Groups : Modifications in the thiophene ring and the dioxole moiety can significantly affect binding affinity and selectivity towards specific targets.
- Linker Variations : The flexibility provided by the butyne linker allows for spatial orientation that may enhance interaction with target receptors or enzymes.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-16(12-5-8-22-10-12)17-6-1-2-7-19-13-3-4-14-15(9-13)21-11-20-14/h3-5,8-10H,6-7,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAGSUVYAGSFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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